molecular formula C17H17F3N2O5S B2832978 N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034304-00-0

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2832978
CAS RN: 2034304-00-0
M. Wt: 418.39
InChI Key: NTFLCMNCUUPVIL-UHFFFAOYSA-N
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Description

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H17F3N2O5S and its molecular weight is 418.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis and characterization of novel compounds, including those with thiophene moieties and oxalamide groups, highlights the diverse potential applications of these molecules in fields such as materials science, pharmacology, and catalysis. For example, the development of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, characterized by their thermal, optical, and electrochemical properties, suggests applications in smart materials and electronic devices (Tapia et al., 2010).

Catalytic Applications

Studies on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide-based catalysts demonstrate the utility of such compounds in facilitating complex organic transformations. These findings are relevant for the synthesis of pharmaceuticals and organic materials, showcasing the role of oxalamide derivatives in enhancing reaction efficiencies (De, Yin, & Ma, 2017).

Anti-Tumor and Anticancer Activities

Several studies have explored the anti-tumor and anticancer activities of compounds incorporating thiophene moieties. For instance, research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents highlights the synthesis of novel compounds with promising activities against specific cancer cell lines (Gomha, Edrees, & Altalbawy, 2016).

Electrochromic and Photovoltaic Applications

The synthesis of copolymers based on thiophene derivatives for electrochromic and photovoltaic applications points towards the potential use of similar compounds in the development of energy-related technologies. For instance, research on the effects of different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives suggests their utility in creating efficient solar cells and electrochromic devices (Hu et al., 2013).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5S/c18-17(19,20)27-12-5-3-11(4-6-12)22-16(25)15(24)21-10-13(26-8-7-23)14-2-1-9-28-14/h1-6,9,13,23H,7-8,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFLCMNCUUPVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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